Agigenin

説明

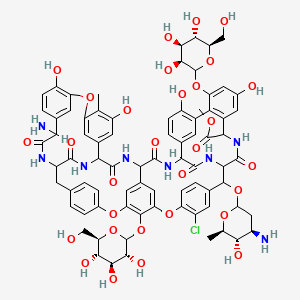

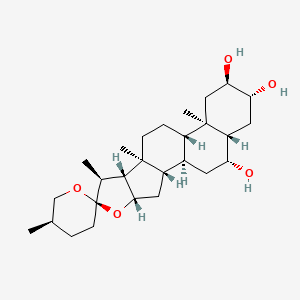

Agigenin is a flavonoid with the molecular formula C27H44O5 . It is found in many fruits and vegetables, but parsley, celery, celeriac, and chamomile tea are the most common sources . It is a yellow crystalline solid that has been used to dye wool .

Synthesis Analysis

The synthesis of this compound involves a novel R2R3-MYB transcription factor that regulates apigenin accumulation from the celery cultivar ‘Jinnan Shiqin’ through yeast one-hybrid screening . The AgMYB12 protein was located in the nucleus. It showed transcriptional activation activity and bound specifically to the promoter of AgFNS, a gene involved in apigenin biosynthesis .Molecular Structure Analysis

This compound has an average mass of 448.635 Da and a mono-isotopic mass of 448.318878 Da . It has 14 defined stereocenters .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 568.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.5 mmHg at 25°C . It has 5 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .科学的研究の応用

Anticancer Properties : Apigenin is investigated for its role in cancer prevention and therapy. It exhibits both pro-oxidant and antioxidant effects in cancer cells, suggesting its potential in ROS-modulated anticancer strategies. It is also noted for its low intrinsic toxicity and significant effects on normal versus cancerous cells, making it a promising chemotherapeutic modality (Oyenihi et al., 2022); (Madunić et al., 2018).

Neurogenesis : Apigenin has been shown to stimulate adult neurogenesis both in vivo and in vitro, indicating its potential in treating neurological diseases and injuries (Taupin, 2009).

Anti-Inflammatory Effects : Research indicates that apigenin can inhibit the production of pro-inflammatory cytokines, such as IL-6, IL-1β, and TNF-α, through modulation of various intracellular signaling pathways. This suggests its potential as a therapeutic agent for inflammatory diseases (Zhang et al., 2014).

Antioxidant Activity : Apigenin is noted for its antioxidative properties, particularly in the context of oxidative stress-induced damage in various cell types. This includes its protective effects in osteoblastic cells and its ability to modulate oxidative phosphorylation (Jung, 2014).

Skin Protection : Studies indicate that apigenin may have skin-protective activities, suggesting its potential application in cosmetics and treatment of skin diseases. It has shown efficacy in suppressing inflammatory and allergic responses in skin cells (Park et al., 2020).

Cardiovascular Health : Apigenin has been used traditionally in the treatment of cardiovascular diseases. Its effects on cardiac fibroblast differentiation and extracellular matrix production indicate potential applications in preventing cardiac fibrosis (Wang et al., 2020).

Other Health Benefits : Additional research highlights apigenin's role in various health functions, including its potential in the treatment of rheumatoid arthritis, autoimmune disorders, Parkinson's disease, Alzheimer's disease, and various types of cancers. Its delayed plasma clearance and slow decomposition in the liver enhance its systemic bioavailability, making it a strong candidate for pharmaceutical studies (Ali et al., 2017).

作用機序

Target of Action

Apigenin, a common dietary flavonoid, has been found to have various actions against cancer cells . It is a pleiotropic modulator of manifold signal cellular pathways, interfering with the function of numerous molecular targets such as transcriptional and growth factors, cytokines, receptors, and enzymes . One of its primary targets is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori .

Mode of Action

Apigenin’s mode of action involves the modulation of various cell signaling pathways. It inhibits JAK/SRC phosphorylation, which prevents the activation of STAT3, further preventing the translocation of STAT dimers to the nucleus and activation of key genes . This results in the suppression of various human cancers in vitro and in vivo by triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response .

Biochemical Pathways

Apigenin affects several biochemical pathways. It modulates signaling pathways including the PI3K/AKT, MAPK/ERK, JAK/STAT, NF-κB, and Wnt/β-catenin pathways . These pathways play crucial roles in cell proliferation, differentiation, and survival. By modulating these pathways, apigenin can exert its anti-cancer effects.

Pharmacokinetics

Apigenin, when taken orally, is systemically absorbed and recirculated by enterohepatic and local intestinal pathways . Its bioavailability is in the region of 30%. Once absorbed from the oral route, it reaches maximal circulating concentration (Cmax) after a time (Tmax) of 0.5–2.5h, with an elimination half-life (T1/2) averaging 2.52 ± 0.56h .

Result of Action

The result of apigenin’s action is the suppression of various human cancers in vitro and in vivo . This is achieved through multiple biological effects, such as triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response .

Action Environment

The action of apigenin can be influenced by environmental factors. For instance, apigenin is lipophilic and can be deactivated in the acidic environment of the gastrointestinal tract, leading to lower bioavailability . This limits its potential use in healthcare products and functional foods. The use of supplements of semi-purified apigenin in capsule form could reach target blood levels using amounts that are within the range currently acceptable for other supplements and medications .

将来の方向性

特性

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,19-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O5/c1-14-5-8-27(31-13-14)15(2)24-23(32-27)11-18-16-9-20(28)19-10-21(29)22(30)12-26(19,4)17(16)6-7-25(18,24)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16-,17+,18+,19-,20-,21-,22-,23+,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRLHXNMINIDCB-LEGLVIAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CC(C(C6)O)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272136 | |

| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55332-76-8 | |

| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55332-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055332768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5BOT0UHWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the biological activities reported for Agigenin?

A1: this compound has demonstrated cytotoxic and antiproliferative activity against several tumor cell lines in vitro. [, , ] Additionally, 6-ketoderivatives of this compound exhibit anabolic activity in rats without displaying androgenic properties. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a spirostanol sapogenin. Its full chemical name is (25R)-5α-spirostan-2α,3β-diol. [] While its molecular formula and weight are not explicitly mentioned in the provided abstracts, these can be deduced from its chemical name and structure.

Q3: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?

A3: Research suggests that the 6-keto derivatives of this compound, Diosgenin, and Alliogenin, all natural sapogenins, possess anabolic activity without showing androgenic effects. [, ] This highlights the importance of the 6-keto group for this specific activity. Further research is needed to fully elucidate the SAR of this compound.

Q4: What natural sources are this compound found in?

A4: this compound has been isolated from various Allium species, including Allium porrum (leek), [, , ] Allium ampeloprasum (elephant garlic), [] and Allium waldsteinii. [] It is often found in these plants as part of more complex saponins like aginoside.

Q5: What are the potential applications of this compound based on its reported activities?

A6: The cytotoxic and antiproliferative activities of this compound against tumor cell lines [, , ] make it a potential candidate for further investigation in the development of anticancer therapies. Additionally, the anabolic activity observed with its 6-keto derivative [, ] suggests potential applications in areas like muscle wasting and growth promotion, though further research is needed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-10-methyl-4-[[[(1-methylethoxy)carbonyl]oxy]methoxy]-4-oxido-1,8-dioxo-5,7,9-trioxa-4-phosphaundec-1-yl]-, butyl ester](/img/structure/B605163.png)

![(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide](/img/structure/B605164.png)

![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)